molecular formula C9H12O2 B1616983 Spiro[4.4]nonane-1,6-dione CAS No. 27723-43-9

Spiro[4.4]nonane-1,6-dione

Cat. No.: B1616983
CAS No.: 27723-43-9
M. Wt: 152.19 g/mol
InChI Key: PIOGLWMIXIMTAW-UHFFFAOYSA-N
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Description

Spiro[44]nonane-1,6-dione is a spirocyclic compound characterized by a unique structure where two cyclohexane rings are fused at a single carbon atom, forming a spiro center This compound is notable for its rigidity and symmetry, which make it an interesting subject of study in organic chemistry

Mechanism of Action

Target of Action

Spiro[4.4]nonane-1,6-dione is a complex organic compound

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. The compound is involved in the synthesis of spirocyclic compounds , but its role in biochemical pathways within biological systems requires further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Spiro[4.4]nonane-1,6-dione can be synthesized through several methods. One common approach involves the cyclization of di[aryl(hetaryl)methyl] malonic acids using phosphorus pentoxide (P2O5) as a promoter . This method involves the formation of a spirocyclic intermediate, which is then oxidized to yield the desired dione.

Another method includes the enantio- and diastereo-selective synthesis using asymmetric alkylation and reduction techniques. This approach employs C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries to achieve high enantioselectivity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of robust catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Spiro[4.4]nonane-1,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex spirocyclic structures.

    Reduction: Reduction of the ketone groups can yield corresponding alcohols.

    Substitution: The ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products: The major products formed from these reactions include spirocyclic alcohols, substituted spirocyclic ketones, and more complex spirocyclic compounds with additional functional groups.

Scientific Research Applications

Spiro[4.4]nonane-1,6-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Spiro[4.5]decane-1,6-dione
  • Spiro[5.5]undecane-1,7-dione
  • Spiro[4.4]nonane-1,6-diol

Comparison: Spiro[4.4]nonane-1,6-dione is unique due to its specific ring size and the presence of two ketone groups at the 1 and 6 positions. Compared to spiro[4.5]decane-1,6-dione and spiro[5.5]undecane-1,7-dione, it has a smaller ring size, which can affect its reactivity and stability. The presence of ketone groups also distinguishes it from spiro[4.4]nonane-1,6-diol, which has hydroxyl groups instead.

Properties

IUPAC Name

spiro[4.4]nonane-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-7-3-1-5-9(7)6-2-4-8(9)11/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOGLWMIXIMTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40317321
Record name Spiro[4.4]nonane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27723-43-9
Record name Spiro[4.4]nonane-1,6-dione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spiro[4.4]nonane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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